molecular formula C21H36O2Sn B1625045 Ethyl 4-(tributylstannyl)benzoate CAS No. 294210-67-6

Ethyl 4-(tributylstannyl)benzoate

Cat. No. B1625045
CAS RN: 294210-67-6
M. Wt: 439.2 g/mol
InChI Key: QPRJKHORUOULRT-UHFFFAOYSA-N
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Description

Ethyl 4-(tributylstannyl)benzoate is a chemical compound with the CAS number 294210-67-6. It is a derivative of tributyltin (IV) complexes, which are considered promising candidates for drug development .


Chemical Reactions Analysis

The synthesis of ethyl benzoate via esterification of benzoic acid with ethanol in a reactive distillation is challenging due to complex thermodynamic behavior of the chemical reaction .

Safety And Hazards

The safety data sheet for a related compound, Ethyl benzoate, indicates that it is a combustible liquid and should be kept away from heat/sparks/open flames/hot surfaces . It also suggests wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Tributyltin (IV) compounds, such as Ethyl 4-(tributylstannyl)benzoate, are considered promising candidates for the development of antileishmanial and anticancer drugs . Further screening of these compounds is recommended against a range of cancer and normal cell lines to evaluate their efficacy and selectivity .

properties

IUPAC Name

ethyl 4-tributylstannylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O2.3C4H9.Sn/c1-2-11-9(10)8-6-4-3-5-7-8;3*1-3-4-2;/h4-7H,2H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRJKHORUOULRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459671
Record name Ethyl 4-(tributylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(tributylstannyl)benzoate

CAS RN

294210-67-6
Record name Ethyl 4-(tributylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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